2-Amino-N-butyl-5,7-dimethyl-1,8-naphthyridine-3-carboxamide
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Overview
Description
2-Amino-N-butyl-5,7-dimethyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes an amino group, a butyl chain, and two methyl groups attached to the naphthyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-butyl-5,7-dimethyl-1,8-naphthyridine-3-carboxamide typically involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by further functionalization steps . The reaction conditions often include the use of sodium borohydride for reduction and mild alkaline hydrolysis for deprotection .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-butyl-5,7-dimethyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane is commonly used for oxidizing methyl groups to aldehydes.
Reduction: Sodium borohydride is used for reducing carbonyl groups to alcohols.
Substitution: Various electrophiles can be used for nucleophilic substitution at the amino group.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of urea, imidazolium salt, azide, and triazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Amino-N-butyl-5,7-dimethyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and undergo deprotonation, which plays a crucial role in its anion recognition properties . Additionally, its structural features allow it to interact with various enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,7-dimethyl-1,8-naphthyridine: Lacks the butyl chain but shares the core structure.
2-Amino-7-methyl-1,8-naphthyridine: Similar core structure with different substituents.
ADB-BUTINACA: A synthetic cannabinoid with a similar naphthyridine core but different functional groups.
Uniqueness
2-Amino-N-butyl-5,7-dimethyl-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl chain and the carboxamide group enhances its potential for diverse applications in scientific research and industry .
Properties
CAS No. |
62396-16-1 |
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Molecular Formula |
C15H20N4O |
Molecular Weight |
272.35 g/mol |
IUPAC Name |
2-amino-N-butyl-5,7-dimethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C15H20N4O/c1-4-5-6-17-15(20)12-8-11-9(2)7-10(3)18-14(11)19-13(12)16/h7-8H,4-6H2,1-3H3,(H,17,20)(H2,16,18,19) |
InChI Key |
UCBBDCJPHIGNCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(N=C2C(=C1)C(=CC(=N2)C)C)N |
Origin of Product |
United States |
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